1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a fluoro group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene typically involves multiple steps. One common method includes the chloromethylation of a precursor compound using a chloromethylation reagent such as 1,4-bis(chloromethoxy)butane in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4). The reaction is usually carried out in a solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of compounds with different functional groups replacing the chloromethoxy group.
Reduction: Formation of 1-(Methoxy)-2-fluoro-5-methyl-4-aminobenzene.
Oxidation: Formation of 1-(Chloromethoxy)-2-fluoro-5-carboxy-4-nitrobenzene.
Scientific Research Applications
1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethoxy)propane: Similar in structure but lacks the fluoro, methyl, and nitro groups.
1-(Chloromethoxy)-2-fluoro-4-nitrobenzene: Similar but without the methyl group.
1-(Chloromethoxy)-2-fluoro-5-methylbenzene: Similar but without the nitro group.
Properties
Molecular Formula |
C8H7ClFNO3 |
---|---|
Molecular Weight |
219.60 g/mol |
IUPAC Name |
1-(chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-5-2-8(14-4-9)6(10)3-7(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
KUPIXTHAIGHBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.